![molecular formula C18H24N4O B7439667 N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide](/img/structure/B7439667.png)
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
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Overview
Description
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide, also known as TAK-659, is a novel small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BCR signaling and downstream pathways, such as NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells, as well as modulation of the immune microenvironment.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, this compound has been shown to modulate the immune microenvironment, leading to increased infiltration of T cells and natural killer cells, as well as decreased levels of regulatory T cells and myeloid-derived suppressor cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation of this compound is its irreversible binding to BTK, which may lead to prolonged inhibition and potential toxicity.
Future Directions
For research on N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide include clinical trials in patients with B-cell malignancies, as well as studies on the optimal dosing and scheduling of this compound in combination with other targeted therapies. In addition, further investigation is needed to better understand the mechanism of action of this compound and its effects on the immune microenvironment. Finally, studies on the potential toxicity of this compound and its long-term effects on BTK signaling are also warranted.
Synthesis Methods
The synthesis of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazole ring, which is achieved through a cyclization reaction. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK signaling, as well as anti-tumor activity. In addition, this compound has shown promising results in combination with other targeted therapies, such as venetoclax, a BCL-2 inhibitor, and lenalidomide, an immunomodulatory drug.
properties
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-18(2,3)22-13-16(11-19-22)20-17(23)21-10-6-9-14-7-4-5-8-15(14)12-21/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYWOWMBXBJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)N2CCCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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